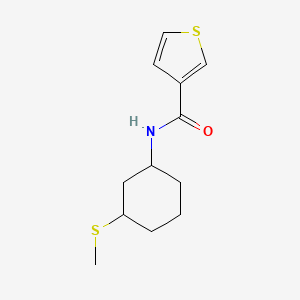
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942, and it has been used in various scientific research studies due to its unique properties.
Mechanism of Action
MPA acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain by preventing their reuptake. This leads to increased stimulation of the central nervous system and can result in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, and it can also cause vasoconstriction. It has been shown to have a similar effect on the brain as other amphetamines, leading to increased dopamine and norepinephrine levels, which can result in increased motivation, improved cognitive function, and feelings of euphoria.
Advantages and Limitations for Lab Experiments
One advantage of using MPA in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of amphetamines on the brain. However, one limitation is that MPA has a short half-life, which means that its effects are relatively short-lived compared to other amphetamines.
Future Directions
There are several future directions for research on MPA. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a forensic tool, as it has been shown to be detectable in urine and blood samples. Additionally, further research is needed to fully understand the long-term effects of MPA use and its potential for abuse.
Synthesis Methods
The synthesis method of MPA involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenyl chloride. This compound is then reacted with 3-methylcyclohexanone to form 3-methylsulfanylcyclohexyl-3-thiophenyl ketone. Finally, this compound is reduced using lithium aluminum hydride to form MPA.
Scientific Research Applications
MPA has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic science. It has been shown to have a stimulant effect on the central nervous system and can increase dopamine and norepinephrine levels in the brain. This makes it useful for studying the effects of amphetamines on the brain and for developing treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-15-11-4-2-3-10(7-11)13-12(14)9-5-6-16-8-9/h5-6,8,10-11H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSACKLPHMMKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

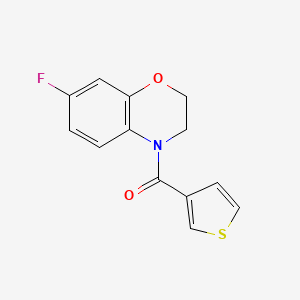
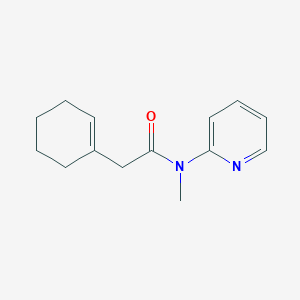
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)




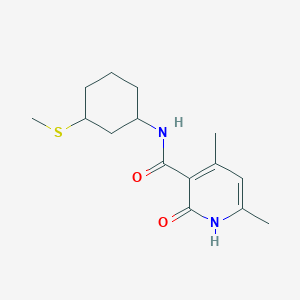
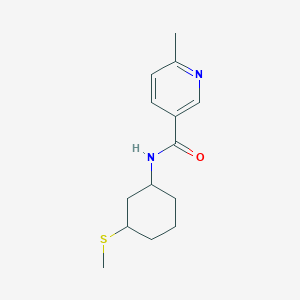
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)